molecular formula C11H9ClF3NO3S B2693567 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride CAS No. 1936570-52-3

2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride

Cat. No.: B2693567
CAS No.: 1936570-52-3
M. Wt: 327.7
InChI Key: BWZFIAISRRHNEA-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. This compound contains a trifluoroacetyl group, a dihydroisoquinoline core, and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-3-1-2-7-6-16(5-4-8(7)9)10(17)11(13,14)15/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZFIAISRRHNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936570-52-3
Record name 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroisoquinoline with trifluoroacetyl chloride in the presence of a base such as pyridine to introduce the trifluoroacetyl group. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The dihydroisoquinoline core can be oxidized to isoquinoline using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane)

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether)

    Oxidation: Oxidizing agents (potassium permanganate), solvent (water or acetone)

Major Products

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Esters: Formed by substitution with alcohols

    Sulfonothioates: Formed by substitution with thiols

    Trifluoromethyl Derivatives: Formed by reduction of the trifluoroacetyl group

    Isoquinoline Derivatives: Formed by oxidation of the dihydroisoquinoline core

Scientific Research Applications

Medicinal Chemistry

The compound's structure includes a trifluoroacetyl group , a dihydroisoquinoline core , and a sulfonyl chloride functional group , which enhances its potential as a pharmaceutical agent.

  • Biological Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, enhancing binding affinity due to the trifluoroacetyl group. The sulfonyl chloride moiety allows for covalent modifications of proteins, which is crucial for understanding enzyme mechanisms and developing targeted therapies.
  • Potential Therapeutic Applications :
    • Development of enzyme inhibitors.
    • Exploration as probes for studying biological pathways.

Organic Synthesis

The compound is valuable in synthetic organic chemistry, particularly in the synthesis of other biologically active molecules.

  • Synthetic Pathways : The synthesis typically involves multiple steps that allow for the efficient production of this compound for further study and application.
  • Alternative Synthesis Methods : It can serve as an alternative to traditional methods for synthesizing primary amines from halides through N-alkylation followed by cleavage of the trifluoroacetyl group.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Trifluoroacetyl chlorideContains trifluoroacetyl groupSimpler structure without isoquinoline or sulfonamide
Sulfonamide derivativesContains sulfonamide functionalityVarying reactivity based on substituents
Tetrahydroisoquinoline derivativesSimilar core structureDifferent functional groups leading to diverse properties

This table highlights the uniqueness of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride in comparison to structurally similar compounds.

Case Study 1: Anti-inflammatory Properties

Research has indicated that derivatives similar to this compound may possess anti-inflammatory effects. A study involving selective phosphodiesterase inhibitors demonstrated that tetrahydroquinoline derivatives could reduce inflammatory responses in animal models by modulating cAMP levels.

Case Study 2: Anticancer Activity

A series of related compounds were tested against human cancer cell lines (HCT-116 and MCF-7). Out of 25 screened derivatives, several exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetyl Chloride: A simpler compound with similar reactivity but lacking the isoquinoline and sulfonyl chloride groups.

    2,2,2-Trifluoroethyl Trifluoroacetate: Another fluorinated compound with different functional groups and reactivity.

    Trifluoromethylpyridines: Compounds with a trifluoromethyl group and pyridine core, used in similar applications but with different chemical properties.

Uniqueness

2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The trifluoroacetyl group imparts high electronegativity and metabolic stability, while the sulfonyl chloride group offers versatility in chemical modifications. The dihydroisoquinoline core adds structural complexity and potential biological activity, making this compound a valuable tool in various fields of research and industry.

Biological Activity

2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is a chemical compound notable for its unique structural features and biological activities. This compound possesses a trifluoroacetyl group, a dihydroisoquinoline core, and a sulfonyl chloride functional group, rendering it a versatile intermediate in organic synthesis and various biological applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClF3NO3S
  • Molecular Weight : 327.71 g/mol
  • Melting Point : 102–104 °C
  • Boiling Point : 465.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The trifluoroacetyl group enhances binding affinity to specific targets, while the sulfonyl chloride can form covalent bonds with nucleophilic residues in proteins. This mechanism suggests potential applications as an enzyme inhibitor or in modulating biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. Its sulfonyl chloride group facilitates covalent modification of enzyme active sites.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Activity : The compound has potential applications in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antiviral Activity : Some studies have indicated that this compound may exhibit antiviral properties by disrupting viral replication processes.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEffective against specific enzyme targets
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
AntiviralInhibits replication of certain viruses

Case Study: Anticancer Activity

A study conducted on various isoquinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study: Enzyme Inhibition

In a biochemical assay, this compound was shown to inhibit the activity of specific kinases involved in cell signaling pathways critical for cancer progression. The inhibition was dose-dependent and suggested a potential for therapeutic development in oncology.

Q & A

Q. What is the molecular structure and key functional groups of this compound?

The compound contains a 3,4-dihydro-1H-isoquinoline core substituted with a sulfonyl chloride group at position 5 and a trifluoroacetyl group at position 2. Its molecular formula is C₁₃H₁₇ClO₄S (based on catalog entries for structurally similar tetrahydroisoquinoline derivatives) . Key functional groups include the sulfonyl chloride (highly reactive toward nucleophiles) and the electron-withdrawing trifluoroacetyl moiety, which significantly influences electronic properties and reactivity.

Q. What safety protocols are critical when handling this compound?

Due to the sulfonyl chloride group’s reactivity and potential toxicity:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
  • Avoid contact with water or alcohols to prevent exothermic decomposition. Store under inert gas (e.g., argon) in a cool, dry environment .
  • Emergency response: For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Q. What are standard synthetic routes for preparing this compound?

A plausible method involves:

  • Step 1: Chlorosulfonation of a pre-functionalized dihydroisoquinoline precursor using chlorosulfonic acid or SO₂Cl₂ to introduce the sulfonyl chloride group.
  • Step 2: Trifluoroacetylation via reaction with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFAC) under anhydrous conditions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents to isolate the product .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

The trifluoroacetyl group withdraws electron density via its -I effect, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols). This contrasts with non-fluorinated analogs, where reduced electrophilicity may require harsher conditions. Computational studies (DFT) suggest the CF₃ group stabilizes the transition state by delocalizing negative charge during substitution .

Q. What analytical techniques confirm purity and structural integrity?

  • ¹H/¹³C NMR: Verify dihydroisoquinoline ring protons (δ 2.8–3.5 ppm for CH₂ groups) and trifluoroacetyl carbonyl (δ 165–170 ppm) .
  • LC-MS (ESI+): Confirm molecular ion ([M+H]⁺ expected at m/z ~342) and absence of hydrolyzed byproducts (e.g., sulfonic acids).
  • Elemental Analysis: Validate C/H/N/S ratios within ±0.3% of theoretical values .

Q. How to address yield discrepancies in reactions under varying conditions?

  • Systematic DOE (Design of Experiments): Test solvent polarity (e.g., DCM vs. THF), temperature (−20°C to 60°C), and stoichiometry to identify optimal parameters.
  • Moisture Control: Trace water hydrolyzes sulfonyl chloride; use molecular sieves or anhydrous solvents .
  • Kinetic Profiling: Monitor reaction progress via TLC or in-situ IR to detect intermediate instability .

Q. What computational challenges arise when modeling this compound’s reactivity?

  • Basis Set Selection: Fluorine’s high electronegativity requires hybrid functionals (e.g., B3LYP-D3) and large basis sets (6-311++G**) for accurate charge distribution .
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to account for polar aprotic environments.
  • Transition State Analysis: Identify steric hindrance from the dihydroisoquinoline ring using NCI (Non-Covalent Interaction) plots .

Q. How does the dihydroisoquinoline conformation affect sulfonyl chloride accessibility?

  • Steric Effects: The partially saturated ring adopts a boat or chair conformation, influencing the sulfonyl chloride’s spatial orientation. X-ray crystallography or NOE NMR can elucidate preferred conformers .
  • Solid-Phase Synthesis: Immobilize the compound via a linker at position 7 (if unsubstituted) to minimize steric clash during coupling reactions .

Data Contradiction Analysis

Q. Conflicting reports on stability in protic solvents: How to resolve?

  • Hypothesis: Discrepancies may stem from trace impurities (e.g., residual acid catalysts) accelerating hydrolysis.
  • Method: Conduct stability tests (HPLC monitoring) in rigorously dried vs. "wet" solvents (e.g., MeOH with 0.1% H₂O).
  • Outcome: If hydrolysis rates differ, purify starting material via ion-exchange chromatography to remove acidic residues .

Q. Contradictory computational vs. experimental reactivity trends: Next steps?

  • Re-evaluate Model: Include explicit solvent molecules (e.g., DCM) in DFT calculations to better mimic reaction conditions.
  • Synthesize Analogues: Replace CF₃ with CH₃ to isolate electronic vs. steric effects .

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